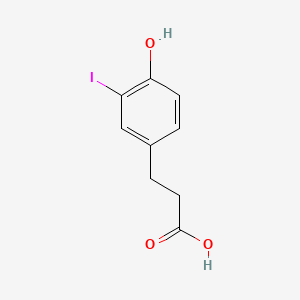

3-(4-Hydroxy-3-iodophenyl)propionic acid

Description

Historical Context and Initial Academic Recognition of Iodinated Phenylpropanoic Acids

The study of iodinated organic compounds has a rich history, initially driven by their applications in medicinal chemistry and as intermediates in organic synthesis. Early research into the iodination of phenols, dating back to the late 19th and early 20th centuries, laid the groundwork for the synthesis of a wide array of iodinated aromatic compounds. A notable study in 1983 detailed the iodination of various phenols using elemental iodine in a sodium carbonate solution for the preparation of pharmaceutical intermediates, highlighting the utility of this class of compounds. nih.gov While specific early academic recognition of 3-(4-Hydroxy-3-iodophenyl)propionic acid is not extensively documented, the broader interest in iodinated phenylpropanoids can be linked to the development of radioiodinated tracers for biological studies and the synthesis of thyroid hormone analogs. The introduction of iodine into the phenylpropanoic acid structure was a logical step in the exploration of structure-activity relationships of this class of compounds.

Structural Classification and Positioning within Phenolic Acid Research

This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are characterized by a benzene (B151609) ring attached to a propanoic acid tail. hmdb.ca It is more specifically classified as a phenolic acid due to the presence of a hydroxyl group on the benzene ring. Phenolic acids are a diverse group of secondary plant metabolites that are of significant interest due to their antioxidant and other biological properties.

The core structure of this compound is 3-(4-hydroxyphenyl)propionic acid, also known as phloretic acid. The defining feature of the title compound is the substitution of a hydrogen atom with an iodine atom at the 3-position of the phenyl ring, ortho to the hydroxyl group. This substitution has a profound impact on the molecule's electronic and steric properties, influencing its reactivity, lipophilicity, and potential biological activity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9IO3 | nih.gov |

| Molecular Weight | 292.07 g/mol | nih.gov |

| IUPAC Name | 3-(4-hydroxy-3-iodophenyl)propanoic acid | nih.gov |

| CAS Number | 53937-19-2 |

Significance and Research Rationale for Investigating this compound

The rationale for investigating this compound stems from several key areas. The parent compound, 3-(4-hydroxyphenyl)propionic acid, is a known metabolite of dietary polyphenols and has been studied for its potential health benefits. The introduction of an iodine atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The research is driven by the hypothesis that iodination may enhance or alter the biological activities observed in the parent compound and its analogs. For instance, the related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid), has shown antioxidant properties and has been investigated for its role in inhibiting prostaglandin (B15479496) E2 production. chemicalbook.com It is plausible that the iodinated derivative could exhibit similar or enhanced activities.

Furthermore, the presence of iodine allows for the potential use of this compound in radio-labeling studies. Radioiodinated compounds are invaluable tools in biochemical and medical research for tracing metabolic pathways and for imaging purposes.

Overview of Key Academic Research Areas

While direct and extensive research solely focused on this compound is still emerging, several key academic research areas can be identified based on the properties of related compounds and the general interest in iodinated phenolics.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSRUIUANNBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202225 | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53937-19-2 | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 4 Hydroxy 3 Iodophenyl Propionic Acid

Established Laboratory Synthesis Routes

The creation of 3-(4-Hydroxy-3-iodophenyl)propionic acid in a laboratory setting is typically achieved through well-defined, multi-step processes that ensure high purity and yield. These methods rely on the strategic modification of readily available chemical precursors.

Multi-step Organic Synthesis from Precursors

A prevalent and logical synthetic pathway to this compound begins with the functionalization of a simpler aromatic precursor, such as 4-hydroxybenzaldehyde (B117250), followed by chain extension and subsequent modification.

One common route involves the following sequence:

Iodination of the Precursor : The synthesis often commences with the regioselective iodination of 4-hydroxybenzaldehyde. A standard procedure involves reacting 4-hydroxybenzaldehyde with an iodinating agent like N-iodosuccinimide (NIS) in a solvent such as acetic acid. This reaction places the iodine atom ortho to the strongly activating hydroxyl group, yielding 3-iodo-4-hydroxybenzaldehyde chemicalbook.com.

Knoevenagel Condensation : The resulting iodinated aldehyde is then subjected to a Knoevenagel condensation with malonic acid. This reaction, typically catalyzed by a base like pyridine (B92270) or piperidine, extends the carbon chain by forming a double bond, producing 3-(4-hydroxy-3-iodophenyl)acrylic acid (iodinated p-coumaric acid).

Reduction of the Alkene : The final step is the reduction of the carbon-carbon double bond of the acrylic acid side chain. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent, to yield the target compound, this compound.

An alternative pathway starts with 3-(4-hydroxyphenyl)propionic acid (phloretic acid), which is then directly iodinated as described in the following section.

Table 1: Illustrative Multi-step Synthesis Pathway

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS), Acetic Acid | 3-Iodo-4-hydroxybenzaldehyde |

| 2 | 3-Iodo-4-hydroxybenzaldehyde | Malonic Acid, Pyridine/Piperidine | 3-(4-Hydroxy-3-iodophenyl)acrylic acid |

| 3 | 3-(4-Hydroxy-3-iodophenyl)acrylic acid | H₂, Palladium on Carbon (Pd/C) | This compound |

Regioselective Iodination Techniques and Strategies

The precise placement of the iodine atom on the phenyl ring is critical and is governed by the principles of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho-, para-director. As the para-position is occupied by the propionic acid side chain, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group.

Several reagents and methods are employed to achieve efficient and regioselective iodination of phenolic compounds:

N-Iodosuccinimide (NIS) : As mentioned, NIS is a mild and effective reagent for the iodination of activated aromatic rings. Using it in a polar solvent like acetic acid can provide high yields of the ortho-iodinated product chemicalbook.com.

Iodine Monochloride (ICl) : ICl is a potent electrophilic iodinating agent that readily reacts with phenols. Careful control of stoichiometry and reaction conditions is necessary to prevent di-iodination.

Elemental Iodine (I₂) with an Oxidizing Agent : A combination of molecular iodine with an oxidizing agent (e.g., hydrogen peroxide, nitric acid) can generate the electrophilic iodine species in situ.

Iodine with Silver Salts : The use of elemental iodine with silver salts such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) can facilitate iodination, offering access to iodoarenes that are valuable synthetic intermediates nih.gov. These methods have been shown to be effective for the iodination of various substituted phenols nih.gov.

Table 2: Comparison of Regioselective Iodination Reagents for Phenols

| Reagent System | Key Features | Selectivity |

|---|---|---|

| N-Iodosuccinimide (NIS) | Mild conditions, easy to handle. | High ortho-selectivity for phenols chemicalbook.com. |

| Iodine Monochloride (ICl) | Highly reactive, fast reaction times. | Good selectivity but risk of over-iodination. |

| I₂ / H₂O₂ | Inexpensive reagents, forms electrophile in situ. | Moderate to good selectivity, requires careful control. |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Can provide high yields and selectivity depending on the substrate and solvent nih.gov. | Preferential ortho-iodination reported for certain phenols nih.gov. |

Stereoselective Synthesis of Enantiomeric Forms

While this compound itself is an achiral molecule, its derivatives, which may feature a stereocenter on the propanoic acid side chain (e.g., at the α or β position), require stereoselective synthesis methods to produce single enantiomers.

Asymmetric Synthesis Methodologies

The synthesis of optically active phenylpropionic acid derivatives can be accomplished through several established asymmetric strategies.

Asymmetric Hydrogenation : A powerful method involves the asymmetric hydrogenation of a prochiral cinnamic acid precursor. A patent describes a process for producing optically active 3-(4-hydroxyphenyl)propionic acid derivatives by reacting a protected 4-hydroxybenzaldehyde with a glycolic acid derivative to form a cinnamic acid, which is then subjected to asymmetric hydrogenation using a chiral rhodium-bisphosphorane catalyst google.com. This approach can yield high enantiomeric excess.

Evans Asymmetric Aldol (B89426) Reaction : For derivatives with a hydroxyl group at the β-position, Evans chemistry is a reliable method. nih.govresearchgate.net This involves an aldol reaction between a chiral oxazolidinone auxiliary attached to an acetyl group and a substituted benzaldehyde (B42025). nih.govresearchgate.net This technique establishes a specific stereochemistry at the β-carbon, which can then be elaborated to the desired chiral propanoic acid derivative nih.gov.

Chiral Separation Techniques for Optical Purity

When an asymmetric synthesis is not employed, a racemic mixture of a chiral derivative can be produced and then separated into its constituent enantiomers. This process is known as chiral resolution.

Enzymatic Kinetic Resolution : Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For instance, lipases are commonly used for this purpose. In a relevant example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was successfully separated via enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A) researchgate.net. A similar strategy could be applied to an ester or amide derivative of racemic this compound.

Classical Resolution : This traditional method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-α-methylbenzylamine researchgate.net. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. The different interactions between the enantiomers and the chiral phase allow for their separation.

Radiochemical Synthesis and Radiolabeling Methodologies

For applications in molecular imaging or tracer studies, this compound can be labeled with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. The most common and efficient method for this is radioiododestannylation.

This process involves two main stages:

Synthesis of a Stannylated Precursor : A non-radioactive precursor is first synthesized where the iodine atom is replaced by a trialkyltin group, most commonly tributyltin (-SnBu₃). This would result in the compound 3-(4-hydroxy-3-(tributylstannyl)phenyl)propionic acid.

Electrophilic Radioiodination : The stannylated precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. A common system is a mixture of acetic acid and hydrogen peroxide nih.gov. The oxidizing agent converts the radioiodide into an electrophilic species that efficiently displaces the tributyltin group from the aromatic ring, yielding the desired radioiodinated product with high specific activity and radiochemical purity nih.gov.

This method is advantageous because the tin precursor is stable and the radioiodination step is typically rapid and high-yielding, which is crucial when working with short-lived isotopes nih.gov.

Table 3: General Scheme for Radiochemical Synthesis

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | Palladium-catalyzed stannylation of an aryl halide | Prepare stable, non-radioactive tin precursor |

| 2 | Radioiododestannylation | Stannylated precursor, Na[*I], H₂O₂/Acetic Acid | Introduce radioiodine onto the aromatic ring nih.gov. |

| 3 | Purification | High-Performance Liquid Chromatography (HPLC) | Isolate the pure radiolabeled compound nih.gov. |

Incorporation of Radioactive Iodine Isotopes (e.g., 125I, 131I) via Isotopic Exchange Reactions

The primary utility of this compound in nuclear medicine stems from its capacity to be labeled with radioactive isotopes of iodine. The most common method for this is through isotopic exchange reactions. ontosight.ai In this process, the stable, non-radioactive iodine atom on the phenyl ring is exchanged for a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). ontosight.ai

Development of Novel Radiosynthetic Pathways for Research Probes

Beyond its potential use as a standalone agent, this compound is more frequently employed as a foundational scaffold for constructing complex, targeted research probes. Its propionic acid functional group provides a convenient handle for covalent attachment to larger biomolecules, such as peptides or receptor ligands, while the iodinated phenyl group serves as the site for radiolabeling.

A prominent example is its use in the development of probes for imaging glucagon-like peptide-1 (GLP-1) receptors, which are significantly overexpressed in certain tumors like insulinomas. nih.gov Researchers have synthesized probes such as [¹²⁵I]-BH-exendin(9-39) by conjugating a derivative of radioiodinated 3-HIPPA to exendin(9-39), a known GLP-1 receptor antagonist. nih.gov Ex vivo biodistribution studies in mice have demonstrated the high specificity of this probe for tissues known to express the GLP-1 receptor, such as the pancreas and lungs. nih.gov

Table 1: Biodistribution of [¹²⁵I]-BH-exendin(9-39) in Mice Biodistribution data collected 2 hours post-injection of the radiotracer in normal mice. Data shows specific uptake in the pancreas and lungs, which was inhibited by over 90% with the co-injection of non-labeled exendin(9-39).

| Organ | Uptake (% Injected Dose per Gram Tissue) | Source |

|---|---|---|

| Lung | 60% | nih.gov |

| Pancreas | 20% | nih.gov |

| Liver | 12% | nih.gov |

| Stomach | <5% | nih.gov |

| Kidneys | <5% | nih.gov |

Similarly, the radioiodophenyl moiety is integral to other research probes, such as radioiodinated 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane (B127880) (4-HIPP) , a tracer developed for mapping central cholinergic pathways in the brain. nih.gov This compound demonstrated significant accumulation and prolonged retention in the rat brain, which could be substantially blocked by vesamicol (B58441), indicating specific binding to cholinergic nerve terminals. nih.gov

Table 2: Inhibition of Radioiodinated 4-HIPP Accumulation in Rat Brain This table illustrates the specific uptake of the tracer by showing how its accumulation is reduced in the presence of a competing compound, vesamicol.

| Condition | Reduction in Brain Accumulation | Source |

|---|---|---|

| In the presence of vesamicol and its analogs | Up to 70% | nih.gov |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its precursors can be evaluated through the lens of green chemistry, which aims to reduce environmental impact by minimizing waste and using less hazardous substances. researchgate.net Traditional multi-step syntheses often rely on harsh reagents and organic solvents. However, modern approaches, including chemoenzymatic methods, offer more sustainable alternatives.

A key area for green innovation is in the synthesis of the backbone structure, 3-(4-hydroxyphenyl)propionic acid. Chemoenzymatic routes can provide high selectivity and efficiency under mild, environmentally benign conditions. For instance, enzymes like tyrosinases could be employed for the specific hydroxylation of a phenylpropionic acid precursor, while lipases are well-suited for stereoselective reactions. mdpi.com The enzymatic resolution of a related racemic compound, (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, using Porcine pancreas lipase (PPL) highlights the potential of biocatalysis. researchgate.net This method achieves high enantiomeric excess at a neutral pH and moderate temperature, avoiding the need for extreme temperatures or harsh chemical reagents. researchgate.net

Table 3: Optimal Conditions for Enzymatic Resolution of a Related β-Hydroxy Acid Precursor This table exemplifies the mild conditions typical of chemoenzymatic processes, which are central to green chemistry principles.

| Parameter | Optimal Condition | Source |

|---|---|---|

| Enzyme | Porcine Pancreas Lipase (PPL) | researchgate.net |

| Temperature | 35 °C | researchgate.net |

| pH | 7.5 | researchgate.net |

| Reaction Medium | 0.1 mol/L phosphate (B84403) buffer | researchgate.net |

Biochemical and Metabolic Research Perspectives of 3 4 Hydroxy 3 Iodophenyl Propionic Acid

Role as a Metabolite or Metabolic Precursor in Experimental Systems

Research into the specific role of 3-(4-hydroxy-3-iodophenyl)propionic acid as a metabolite or metabolic precursor is still an emerging field. However, insights can be drawn from the metabolism of analogous phenolic compounds and iodinated molecules.

Investigation of Biotransformation Pathways (e.g., deiodination, conjugation)

Specific in vitro or in vivo studies detailing the biotransformation of this compound are not extensively documented in the current scientific literature. However, based on its structure, several metabolic pathways can be hypothesized. The presence of an iodine atom on the phenolic ring suggests that deiodination, the enzymatic removal of iodine, could be a key metabolic step. This process is critical in the metabolism of thyroid hormones. nih.gov Additionally, like other phenolic acids, it is plausible that the compound undergoes conjugation reactions, such as glucuronidation or sulfation at the phenolic hydroxyl group, to increase its water solubility and facilitate excretion.

Enzymes and Co-factors Involved in its Metabolism in in vitro Models

While direct enzymatic studies on this compound are limited, the metabolism of structurally related compounds suggests the potential involvement of several enzyme families. Deiodinases, a group of selenoenzymes responsible for the activation and deactivation of thyroid hormones, are key candidates for catalyzing the deiodination of this compound. nih.gov The biotransformation of phenolic acids, in general, involves a variety of enzymes, including phenolic acid reductases and esterases, which could potentially act on this molecule. mdpi.com

Potential Link to Thyroid Hormone Metabolic Pathways (e.g., iodothyronine-like structures)

The structural resemblance of this compound to thyroid hormones, specifically their iodinated phenolic ring structure, is a key area of interest. This similarity suggests a potential for interaction with the thyroid hormone metabolic pathway. Halogenated phenolic compounds have been shown to inhibit the activity of deiodinases in human liver microsomes, which are crucial for converting thyroxine (T4) to the more active triiodothyronine (T3). nih.gov Furthermore, various phenolic compounds have demonstrated the ability to inhibit thyroid peroxidase (TPO), an enzyme essential for the iodination of tyrosine residues on thyroglobulin during thyroid hormone synthesis. mdpi.comnih.gov This suggests that this compound could potentially act as a competitive inhibitor or modulator of these key enzymes in thyroid hormone regulation.

Interaction with Biological Systems at a Molecular Level

The direct interaction of this compound with biological systems at a molecular level is an area requiring further investigation.

Receptor Binding Studies in Cellular or Subcellular Models (excluding clinical data)

Currently, there is a lack of specific receptor binding studies for this compound in the available scientific literature. Given its structural similarity to thyroid hormones, future research may explore its potential to bind to thyroid hormone receptors.

Enzyme Modulation and Inhibition Kinetics in Research Assays (e.g., related to propionic acid metabolism)

There is a scarcity of published research on the specific enzyme modulation and inhibition kinetics of this compound. Studies on other phenolic compounds have shown that they can inhibit enzymes such as lipoxygenase. mdpi.com The inhibitory potential of various polyphenols on thyroid peroxidase has been characterized with different modes of inhibition (competitive, noncompetitive, and uncompetitive) and a range of IC50 values. nih.govresearchgate.net This highlights the need for similar kinetic studies to be performed on this compound to understand its potential biological activity.

Oxidative Stress Regulation Mechanisms in Cellular Models

While direct studies on the oxidative stress regulation mechanisms of this compound are limited, valuable insights can be drawn from related phenolic compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and 3-(4-hydroxyphenyl)propionic acid (HPPA). These compounds have demonstrated notable antioxidant properties in various cellular models.

Phenolic compounds are recognized for their ability to scavenge free radicals and protect against oxidative damage. frontiersin.org Their antioxidant activity is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring. frontiersin.orgresearchgate.net These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting oxidative chain reactions. frontiersin.orgresearchgate.net

Research on HMPA, a gut microbiota-derived metabolite of 4-hydroxy-3-methoxycinnamic acid (HMCA), has shown its potential to mitigate oxidative stress. nih.gov Studies in mice have indicated that HMPA administration can decrease plasma reactive oxygen metabolites. nih.gov Furthermore, high doses of HMPA have been observed to reduce plasma nitrite/nitrate levels and enhance antioxidant capacity following exercise. nih.gov This is accompanied by changes in the mRNA expression of antioxidant enzymes, such as superoxide (B77818) dismutase 1 (Sod1), and reductions in the expression of nitric oxide synthases. nih.gov The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the transcription of antioxidant enzyme genes, has been proposed as a key mechanism for HMPA's antioxidant effects. nih.gov

Similarly, HPPA, a major microbial metabolite of procyanidin (B600670) A2, has been shown to restrict ox-LDL-induced cellular oxidative stress in macrophage cells. nih.govrsc.org It achieves this by inhibiting the activation of the NF-κB pathway, a key regulator of inflammatory responses. nih.govrsc.org Although effective, HPPA was found to be less potent than its parent compound in completely recovering cellular malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.gov

The introduction of an iodine atom to the phenolic ring, as in this compound, may influence its antioxidant capacity. While specific data is scarce, studies on other iodinated phenolic compounds suggest that iodine substitution can impact the synthesis of other antioxidant molecules. For instance, in fig plants under salt stress, the presence of iodine increased the concentration of total phenols. scielo.org.mx

| Compound | Model System | Key Findings on Oxidative Stress Regulation | Reported Mechanisms of Action |

|---|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | C57BL/6 Mice | Decreased plasma reactive oxygen metabolites; Reduced plasma nitrite/nitrate levels; Enhanced antioxidant capacity post-exercise. nih.gov | Upregulation of antioxidant enzyme mRNA (e.g., Sod1); Downregulation of nitric oxide synthase mRNA (e.g., Nos2, Nos3); Activation of the Nrf2 pathway. nih.gov |

| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | Macrophage Cells (in vitro) | Restricted ox-LDL-induced cellular oxidative stress. nih.govrsc.org | Inhibition of the NF-κB pathway. nih.govrsc.org |

| Iodine (in conjunction with phenolic compounds) | Ficus carica L. (Fig) Cultivars | Increased concentration of total phenols under saline conditions. scielo.org.mx | Potential influence on the synthesis of non-enzymatic antioxidants. scielo.org.mx |

Microbiota-Mediated Biotransformation and Host Metabolism Research

The gut microbiota plays a crucial role in the biotransformation of dietary polyphenols into more bioavailable and bioactive metabolites. bohrium.commdpi.comhealthist.net These microbial metabolites can then exert significant effects on host metabolism. While direct research on the microbial metabolism of this compound is not extensively documented, parallels can be drawn from related phenolic acids like HMPA.

Role of Gut Microbiota in its Formation or Degradation

The formation of various phenolic acids is largely dependent on the metabolic activities of the gut microbiota. mdpi.comnih.gov For instance, HMPA is produced from the microbial transformation of dietary compounds like 4-hydroxy-3-methoxycinnamic acid (HMCA), which is abundant in fruits and vegetables. mdpi.comnih.govnih.gov Studies have identified that a wide variety of microbes, particularly those belonging to the phylum Bacteroidetes, are responsible for the conversion of HMCA to HMPA. mdpi.comnih.gov Similarly, other phenolic acids such as 3-(3'-hydroxyphenyl)propionic acid can be formed from the microbial transformation of caffeic acid and its esters. mdpi.com

The degradation of aromatic compounds, including those with halogen substitutions, is a known capability of various microorganisms. mdpi.com While specific bacteria responsible for the degradation of this compound have not been identified, the general principles of microbial metabolism of aromatic compounds suggest that gut bacteria could play a role in its breakdown. The process of deiodination by microbial enzymes is a possibility, although this has been more extensively studied in the context of environmental remediation of radioactive iodine. frontiersin.orgnih.govresearchgate.net The cleavage of the C-C bond in the propionic acid side chain is a common step in the microbial metabolism of flavonoids, leading to the formation of phenolic acids. nih.gov

It is plausible that this compound could be a metabolite of more complex iodinated dietary compounds or, conversely, be subject to further degradation by the gut microbiota. The presence of iodine on the aromatic ring could influence the specific microbial species involved and the metabolic pathways utilized.

Impact of Metabolites on Host Metabolic Homeostasis in Animal Models

The metabolites produced by the gut microbiota from dietary polyphenols can have profound effects on the host's metabolic health. bohrium.comnih.gov Research on HMPA and HPPA provides significant evidence for this.

Studies in diet-induced obese mice have shown that HMPA, derived from HMCA, can lead to improvements in host metabolic conditions. mdpi.comnih.gov HMPA administration has been linked to reduced weight gain, improved insulin (B600854) sensitivity, and amelioration of hepatic steatosis. mdpi.comnih.gov These beneficial effects are thought to be mediated, at least in part, through the regulation of hepatic lipid metabolism. nih.govnih.gov HMPA has been shown to contribute to improved hepatic lipid metabolism via the G-protein coupled receptor 41 (GPR41). nih.gov Activation of this receptor is crucial for stimulating lipid catabolism pathways, which can help in preventing obesity and hepatic steatosis. nih.gov Furthermore, HMPA can modulate the composition of the gut microbiota itself, increasing the abundance of Bacteroidetes and decreasing Firmicutes, a ratio often associated with a healthier metabolic profile. mdpi.comnih.gov

HPPA has also been shown to influence lipid metabolism. In mice fed a high-fat diet, both 3-(3-hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid improved serum levels of triglycerides, total cholesterol, HDL and LDL cholesterol, and free fatty acids. researchgate.net Specifically, 3-(4-hydroxyphenyl)propanoic acid was found to reduce subcutaneous and epididymal fat. researchgate.net In cellular models, HPPA has been observed to suppress the formation of macrophage foam cells, a key event in the development of atherosclerosis, by regulating cellular lipid metabolism. nih.govrsc.orgresearchgate.net

Regarding muscle function, HMPA has been shown to enhance grip strength and may promote muscle development. nih.govresearchgate.net It also appears to inhibit protein catabolism induced by exhaustive exercise. nih.gov These effects are linked to improved hepatic glucose and lipid metabolism, as well as the inhibition of muscular lipid metabolism. nih.govresearchgate.net While direct evidence for this compound is lacking, the findings for HMPA suggest that related phenolic acid metabolites could have a positive impact on muscle health. nih.govnih.gov

| Metabolite | Animal Model | Key Effects on Host Metabolism | Underlying Mechanisms |

|---|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Diet-induced obese mice | Reduced weight gain, improved insulin sensitivity, ameliorated hepatic steatosis. mdpi.comnih.gov Enhanced grip strength, inhibited exercise-induced protein catabolism. nih.govresearchgate.net | Regulation of hepatic lipid metabolism via GPR41 activation. nih.gov Modulation of gut microbiota composition. mdpi.comnih.gov Improved hepatic glucose and lipid metabolism. nih.gov |

| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | High-fat diet-fed mice | Improved serum lipid profile (triglycerides, cholesterol). researchgate.net Reduced subcutaneous and epididymal fat. researchgate.net | Suppression of macrophage foam cell formation by regulating cellular lipid metabolism. nih.govrsc.orgresearchgate.net |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and quantitative determination of 3-(4-Hydroxy-3-iodophenyl)propionic acid from complex matrices. The selection of a specific chromatographic technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds like this compound. The inherent polarity of the phenolic and carboxylic acid functional groups makes it amenable to various HPLC modes.

Reversed-Phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure the compound is in its non-ionized form for better retention and peak shape, the pH of the mobile phase is typically maintained below the pKa of the carboxylic acid group (around pH 2-3) using an acidifier such as formic acid or phosphoric acid.

Detection Modes:

UV-Vis Detection: The presence of the aromatic ring in this compound allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is expected to be in the range of 270-290 nm, characteristic of phenolic compounds.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. This combination allows for the determination of the molecular weight of the compound and can aid in its structural confirmation, even in complex mixtures. nih.gov

Electrochemical Detection (ECD): The phenolic hydroxyl group can be electrochemically oxidized, making ECD a highly sensitive and selective detection method for this compound, particularly for trace-level analysis.

A summary of typical HPLC parameters is presented in the interactive table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~280 nm or MS |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility of this compound, a derivatization step is essential prior to GC-MS analysis. nih.govresearchgate.net This process converts the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile derivatives.

Derivatization: The most common derivatization method is silylation , which involves reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

GC-MS Analysis: The resulting TMS-derivative is then injected into the GC-MS system. The separation is achieved on a capillary column (e.g., DB-5ms), and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivative. GC-MS is particularly useful for identifying and quantifying the compound in complex biological or environmental samples. asianpubs.orgdiva-portal.org

An overview of a typical GC-MS method for the derivatized compound is provided below.

| Parameter | Typical Conditions |

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient from ~100°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

Ion chromatography offers alternative separation mechanisms that can be advantageous for the analysis of ionic compounds like this compound.

Ion-Exclusion Chromatography (IEC): This technique is particularly well-suited for the separation of weak organic acids from strong inorganic acids. The separation is based on the principle of Donnan exclusion from the ionic stationary phase. A cation-exchange resin in the H+ form is often used, with a dilute mineral acid as the eluent. IEC can be challenging for aromatic acids due to potential secondary interactions with the resin, but these can be managed by optimizing the mobile phase composition. nih.govoup.comoup.com

Ion-Exchange Chromatography (IEC): In this mode, the separation is based on the reversible exchange of ions between the sample and the ion-exchange stationary phase. For an acidic compound like this compound, an anion-exchange resin would be used. The retention is controlled by the pH and ionic strength of the mobile phase. libretexts.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are pivotal for the definitive structural elucidation of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's framework.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear as a characteristic pattern of multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons of the propionic acid side chain would be observed as distinct multiplets in the aliphatic region (typically 2.5-3.0 ppm). The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl and iodo substituents. jlu.edu.cn

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the attached substituents. The iodine atom, being a heavy atom, induces a notable upfield shift (shielding) of the ipso-carbon to which it is attached. nih.gov The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (around 170-180 ppm).

A table of predicted NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 115 - 135 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-I | - | 85 - 95 |

| -CH₂- (alpha to ring) | ~2.8 (triplet) | ~30 |

| -CH₂- (alpha to COOH) | ~2.6 (triplet) | ~35 |

| -COOH | 10 - 12 (singlet, broad) | ~175 |

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis and is particularly useful for identifying metabolites in complex biological matrices. uab.edu In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Fragmentation Pathways: The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways. Common fragmentation patterns for such phenolic acids include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) via decarboxylation.

Cleavage of the propionic acid side chain.

Loss of the iodine atom, which can be a prominent fragmentation pathway for iodinated aromatic compounds. akjournals.comresearchgate.net

Metabolite Identification: By comparing the MS/MS spectra of potential metabolites with that of the parent compound, structural modifications such as hydroxylation, glucuronidation, or sulfation can be identified. This is crucial for understanding the metabolic fate of the compound in biological systems.

A summary of expected major fragment ions in MS/MS is provided below.

| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss |

| 293 [M-H]⁻ | 249 | CO₂ |

| 293 [M-H]⁻ | 166 | I |

| 293 [M-H]⁻ | 275 | H₂O |

| 293 [M-H]⁻ | 121 | C₈H₇IO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization of this compound. IR spectroscopy provides detailed information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of both a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) group results in a very broad absorption band in the high-frequency region, typically spanning from 2500 to 3500 cm⁻¹. This broadness is due to the extensive hydrogen bonding involving both O-H groups. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-I stretching vibration is expected in the far-infrared region, usually below 600 cm⁻¹.

UV-Vis spectroscopy, on the other hand, probes the conjugated π-electron system of the benzene (B151609) ring. The electronic transitions of the phenolic chromophore are influenced by the substituents on the ring. For 3-(4-Hydroxyphenyl)propionic acid, absorption maxima are typically observed around 275-280 nm. The introduction of an iodine atom ortho to the hydroxyl group in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the electron-donating and heavy atom effects of iodine. The exact position of the absorption maximum would be sensitive to the solvent polarity and pH, which affects the ionization state of the phenolic and carboxylic acid groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 | Broad, Strong |

| O-H (Phenol) | Stretching (H-bonded) | 3200-3500 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-O | Stretching | 1200-1300 | Strong |

| C-I | Stretching | 500-600 | Weak-Medium |

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Predicted λmax (nm) | Solvent/pH Effects |

|---|---|---|

| π → π* | ~280-290 | Bathochromic shift with increasing solvent polarity or pH |

| n → π* | ~300-310 | Hypsochromic shift with increasing solvent polarity |

Electrophoretic and Electroanalytical Approaches

Electrophoretic and electroanalytical techniques offer powerful alternatives for the separation and quantification of this compound, leveraging its ionizable nature.

Capillary Electrophoresis (CE): This high-resolution separation technique is well-suited for charged species. Given that this compound possesses both a phenolic hydroxyl group (pKa ~9-10) and a carboxylic acid group (pKa ~4-5), its charge is highly dependent on the pH of the buffer solution. At a neutral pH, the carboxylic acid will be deprotonated (COO⁻), and the phenol (B47542) will be protonated (OH), giving the molecule a net negative charge. This allows for its separation by capillary zone electrophoresis (CZE). The mobility of the ion would be influenced by the buffer's pH, ionic strength, and the presence of organic modifiers. Micellar electrokinetic chromatography (MEKC), a variant of CE, could also be employed to separate the neutral form of the compound or to enhance separation from other neutral or charged analytes in a mixture.

Electroanalytical Techniques: Methods such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study the redox behavior of the compound. The phenolic hydroxyl group is susceptible to oxidation at a solid electrode (like glassy carbon or boron-doped diamond). The oxidation potential provides qualitative information, while the peak current can be used for quantitative analysis. The presence of the electron-donating iodine atom on the aromatic ring would likely lower the oxidation potential of the phenolic group compared to its non-iodinated counterpart, 3-(4-Hydroxyphenyl)propionic acid, making it easier to oxidize. These techniques are known for their high sensitivity, rapid analysis times, and low cost.

Application of Advanced Techniques in Biological Matrices for Research Studies

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for metabolic and pharmacokinetic research. This requires highly selective and sensitive analytical methods to distinguish the analyte from a multitude of endogenous components.

The gold standard for such analyses is typically a combination of a powerful separation technique with a highly specific detection method.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for the quantification of small molecules in biological samples. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for separation, with a C18 column being a popular choice. The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acid (e.g., formic acid) to ensure the compound is in its protonated, less polar form, leading to better retention.

Following chromatographic separation, mass spectrometry provides highly selective and sensitive detection. Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic acids, as it readily deprotonates the carboxylic acid and phenolic groups. Quantification is typically achieved using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer, which involves monitoring a specific fragmentation of the parent ion, thereby enhancing specificity and reducing background noise. For instance, the transition from the deprotonated molecular ion [M-H]⁻ to a characteristic fragment ion would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, but it requires a derivatization step to increase the volatility and thermal stability of the polar this compound. The hydroxyl and carboxylic acid groups are typically converted to their trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters. While requiring more sample preparation, GC-MS can offer excellent chromatographic resolution.

Sample preparation is a crucial step to remove interferences and enrich the analyte from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Structure Activity Relationship Sar and Derivatization Studies of 3 4 Hydroxy 3 Iodophenyl Propionic Acid

Design and Synthesis of Analogs and Derivatives

The design and synthesis of analogs of 3-(4-Hydroxy-3-iodophenyl)propionic acid are centered on modifying its three primary functional components: the phenolic hydroxyl group, the iodo substituent, and the propionic acid side chain. Additionally, the synthesis of chiral analogs introduces another layer of structural diversity.

Modifications at the Hydroxy, Iodo, and Propionic Acid Moieties

Systematic modifications of the core structure of this compound have been explored to probe the importance of each functional group.

Hydroxy Moiety: The phenolic hydroxyl group is a key feature, and its modification can significantly impact activity. For instance, converting the hydroxyl group to a methoxy (B1213986) group results in compounds like 3-(4-Methoxy-3-iodophenyl)propionic acid. The presence of a hydroxyl group is often crucial for antioxidant activity and can influence how the molecule interacts with biological targets. mdpi.com Studies on related phenolic compounds have shown that the hydroxyl group can act as a hydrogen bond donor, which can be critical for receptor binding. drugdesign.org

Propionic Acid Moiety: The propionic acid side chain offers several avenues for modification. The carboxylic acid group can be esterified to produce esters like methyl 3-(4-hydroxy-3-iodophenyl)propionate, or converted to amides. Such modifications alter the polarity and pharmacokinetic properties of the parent compound. orientjchem.org For example, the synthesis of acyl hydrazone derivatives from related propionic acids has been explored to generate compounds with different biological profiles. orientjchem.org

Table 1: Examples of Synthesized Analogs with Modifications

| Compound Name | Modification | Reference |

|---|---|---|

| 3-(4-Methoxy-3-iodophenyl)propionic acid | Hydroxyl group converted to a methoxy group. | chemicalbook.com |

| 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | Addition of a second iodine atom at the 5-position. | nih.gov |

| Methyl 3-(4-hydroxy-3-iodophenyl)propionate | Esterification of the carboxylic acid. | chemicalbook.com |

| 3-(4-Azidophenyl)propionic acid | Replacement of the hydroxyl and iodo groups with an azido (B1232118) group. | sigmaaldrich.com |

Exploration of Chiral Analogs

The introduction of a chiral center, typically at the α- or β-position of the propionic acid side chain, allows for the exploration of stereoselectivity in biological interactions. The synthesis of optically active 3-(4-hydroxyphenyl)propionic acids has been achieved through methods like asymmetric hydrogenation. google.com For example, the synthesis of (S)-3-(4-Hydroxyphenyl)-2-methoxypropanoic acid introduces a chiral center at the α-position. pharmaffiliates.com The differential activity of enantiomers can provide valuable insights into the three-dimensional requirements of the biological target.

Elucidation of Structure-Activity Relationships in in vitro Models

In vitro models are essential for systematically evaluating the synthesized analogs and establishing clear structure-activity relationships. These studies help to understand how specific structural changes translate into altered biological effects.

Impact of Structural Changes on Biochemical Interactions

The modification of each part of the this compound molecule can have a profound impact on its biochemical interactions.

The Role of the Phenolic Hydroxyl Group: The hydroxyl group is often a key pharmacophore. In studies of related compounds, its presence is linked to antioxidant properties. mdpi.com Its ability to donate a hydrogen atom is crucial for scavenging free radicals. Furthermore, it can form hydrogen bonds with amino acid residues in enzyme active sites or receptors, anchoring the molecule in a specific orientation. drugdesign.org

The Influence of the Propionic Acid Chain: The carboxylic acid group of the propionic acid chain is typically ionized at physiological pH, providing a negative charge that can interact with positively charged residues in a binding pocket. Esterification or amidation of this group removes the charge and increases lipophilicity, which can alter cell membrane permeability and interaction with hydrophobic pockets. orientjchem.org

Relationship between Iodination Position and Biological Activity Profile

Table 2: Hypothetical SAR Data Based on General Principles

| Structural Feature | General Observation | Potential Implication |

|---|---|---|

| Free Phenolic -OH | Essential for antioxidant activity. | Acts as a hydrogen bond donor. |

| Esterified Carboxylic Acid | Increased lipophilicity, loss of negative charge. | Altered cell permeability and target interactions. |

| Iodination at C3 | Confers specific binding properties. | Potential for selective receptor interactions. |

| Di-iodination (C3, C5) | Increased molecular weight and lipophilicity. | May enhance binding affinity for certain targets. |

Development of Conjugates and Pro-drug Strategies for Research Applications (e.g., pegylated drug-linkers for pharmacokinetic studies)

To enhance the research applications of this compound and its derivatives, various conjugate and pro-drug strategies can be employed. These approaches aim to improve pharmacokinetic properties, such as solubility and half-life, for in vivo studies. nih.gov

One common strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. nih.gov PEGylation can increase the hydrodynamic size of a molecule, reducing renal clearance and extending its circulation time. nih.gov For small molecules, PEGylation can also improve solubility. nih.gov Drug-linkers incorporating PEG units can be synthesized and conjugated to the parent compound, often through the carboxylic acid or hydroxyl group. google.comgoogle.comnih.gov

Prodrug strategies involve modifying the parent compound to create an inactive form that is converted to the active drug in vivo. nih.gov For a molecule like this compound, the phenolic hydroxyl group could be masked with a group that is cleaved by enzymes in a specific tissue, leading to targeted drug release. nih.gov Similarly, the carboxylic acid could be converted into an ester that is hydrolyzed by esterases in the plasma.

These strategies are instrumental in developing research tools with improved properties for pharmacokinetic and pharmacodynamic studies, allowing for a more thorough investigation of their biological effects in complex systems.

Computational and Theoretical Research on 3 4 Hydroxy 3 Iodophenyl Propionic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are instrumental in drug discovery and molecular biology to understand binding mechanisms and to screen for potential drug candidates.

While specific molecular docking studies on 3-(4-hydroxy-3-iodophenyl)propionic acid are not extensively documented in publicly available literature, its potential binding interactions can be inferred from its structural features and the known interactions of similar molecules. The key functional groups of this compound that are likely to participate in binding to biological targets such as enzymes or receptors are the hydroxyl group, the carboxyl group, and the iodinated phenyl ring.

The hydroxyl (-OH) and carboxyl (-COOH) groups are capable of forming hydrogen bonds, which are crucial for molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxyl group is a strong hydrogen bond donor and can also exist as a carboxylate anion at physiological pH, enabling it to form ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine in a protein's binding site.

The iodinated phenyl ring can engage in several types of non-covalent interactions. The aromatic ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the iodine atom, being a large and polarizable halogen, can form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. Halogen bonding is increasingly recognized as a significant interaction in ligand-protein binding. The iodine substituent also increases the lipophilicity of the phenyl ring, which can lead to favorable hydrophobic interactions within a binding pocket.

Given its structural similarity to thyroid hormone metabolites, potential biological targets for this compound could include thyroid hormone receptors and the thyroid hormone transport protein transthyretin (TTR). nih.govacs.orgnih.gov Docking studies of various small molecules with TTR have revealed that interactions with serine, leucine, threonine, and lysine residues in the binding pocket are important for stabilizing the complex.

A hypothetical binding model of this compound within a protein binding site would likely involve a network of hydrogen bonds from the hydroxyl and carboxyl groups, and a combination of hydrophobic, π-π stacking, and halogen bonding interactions from the iodophenyl moiety.

By examining the ligand-protein interaction profiles of structurally related compounds, we can build a more detailed picture of the potential interactions of this compound.

Thyroid Hormones and Thyromimetics: The core structure of this compound is a component of thyroid hormones like thyroxine (T4) and triiodothyronine (T3). These hormones bind to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. nih.gov The binding of thyroid hormones to TRs is characterized by a set of key interactions:

The phenolic hydroxyl group forms a crucial hydrogen bond with a specific histidine residue in the TR binding pocket.

The amino acid side chain (or in the case of our compound, the propionic acid side chain) forms hydrogen bonds and ionic interactions with arginine and other residues.

The iodine atoms fit into specific hydrophobic pockets within the receptor, and their presence is critical for high-affinity binding.

Selective thyromimetics, which are synthetic analogs of thyroid hormones, have been designed to have tissue-specific actions. nih.gov Computational studies on these molecules have further refined our understanding of the ligand-protein interactions that govern TR binding and selectivity.

Other Iodinated Phenolic Compounds: Studies on other iodinated phenolic compounds, such as iodinated salicylates and gallic acid, have shown that the position and number of iodine atoms can significantly influence their biological activity, including their antibacterial properties. researchgate.net These effects are attributed to changes in the molecule's electronic properties and its ability to interact with bacterial enzymes or other protein targets.

The table below summarizes the key interaction types and the functional groups of this compound responsible for them, based on parallels with related compounds.

| Interaction Type | Contributing Functional Group(s) | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl, Carboxyl | Serine, Threonine, Histidine, Aspartate, Glutamate |

| Ionic Interactions | Carboxyl (as carboxylate) | Lysine, Arginine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Iodine | Backbone carbonyls, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl Ring, Propyl Chain | Leucine, Isoleucine, Valine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the intrinsic electronic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity.

The electronic structure of this compound is determined by the interplay of its constituent functional groups.

Phenolic Hydroxyl Group: The -OH group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions.

Iodine Atom: Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, like the hydroxyl group, they possess lone pairs that can be donated to the aromatic ring via resonance, which directs electrophilic attack to the ortho and para positions. For iodine, the inductive effect is weaker and the polarizability is higher compared to other halogens.

Propionic Acid Group: The propyl chain is a weak electron-donating group, while the carboxylic acid moiety is an electron-withdrawing group.

Quantum chemical calculations on similar iodinated phenols have shown that the introduction of an iodine atom significantly alters the electronic properties. nih.govresearchgate.net For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the electron-rich phenyl ring, influenced by the hydroxyl group, making it susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic system and the carboxyl group. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculations on iodinated aromatic compounds have also highlighted the importance of considering relativistic effects for heavy atoms like iodine to achieve accurate results for properties such as standard enthalpies of formation. nih.gov

The electronic structure analysis allows for predictions about the reactivity and stability of this compound.

Reactivity: The presence of the electron-donating hydroxyl group and the electron-withdrawing iodine and carboxylic acid groups creates a complex reactivity profile. The phenolic hydroxyl group can be deprotonated, making the molecule a better nucleophile. The aromatic ring can undergo electrophilic substitution, with the positions ortho and para to the hydroxyl group being the most activated. However, one of the ortho positions is already substituted with iodine. Computational studies on the iodination of phenols suggest that the regioselectivity of further electrophilic attack would be influenced by the interplay of steric and electronic effects of the existing substituents. dtu.dk

The carboxylic acid group can undergo typical reactions such as esterification. The carbon-iodine bond can also be a site of reaction, for example, in transition metal-catalyzed cross-coupling reactions.

Stability: The stability of this compound is influenced by its susceptibility to oxidation. Phenolic compounds can be oxidized, and studies on the oxidation of phenols by hypervalent iodine reagents have been elucidated using DFT calculations. rsc.orgnih.gov These studies show that the ease of oxidation is dependent on the electronic properties of the phenol (B47542), with electron-withdrawing groups generally making oxidation more difficult. The presence of the iodine atom may also influence the stability towards light and heat.

Pharmacophore Modeling and Virtual Screening for Novel Research Tools

Pharmacophore modeling is a powerful technique in computational drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Based on the structural features of this compound and its similarity to known bioactive molecules, a pharmacophore model can be constructed. This model would likely include:

A hydrogen bond donor feature (from the hydroxyl group).

A hydrogen bond acceptor/donor feature (from the carboxyl group).

An aromatic/hydrophobic feature (from the phenyl ring).

A halogen bonding donor feature (from the iodine atom).

The spatial arrangement of these features would be critical. This pharmacophore model could then be used for virtual screening of large compound libraries to identify other molecules that possess a similar arrangement of features and are therefore likely to bind to the same biological target. nih.govnih.gov This approach is particularly useful for identifying novel chemical scaffolds that could serve as starting points for the development of new research tools or therapeutic agents.

For instance, given the structural resemblance to thyroid hormones, a pharmacophore model based on this compound could be used to screen for novel ligands of thyroid hormone receptors or transthyretin. nih.govacs.orgnih.govnih.gov Virtual screening campaigns have been successfully employed to identify novel TTR binders and TR agonists from large databases of chemical compounds. nih.govnih.gov These studies often combine pharmacophore-based filtering with molecular docking and molecular dynamics simulations to refine the hit list and predict binding affinities. nih.gov The use of such a scaffold-focused virtual screening approach can lead to the discovery of structurally diverse compounds with the desired biological activity.

Applications As Research Tools and Probes

Radiotracer Development for in vitro and Preclinical in vivo Imaging Research (excluding clinical human trials)

The presence of an iodine atom in 3-(4-Hydroxy-3-iodophenyl)propionic acid makes it a suitable candidate for radiolabeling, a process that is fundamental to the development of radiotracers for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging modalities are invaluable in non-invasively studying biological processes in real-time within living organisms.

The synthesis of this compound can be achieved through a multi-step process, which involves the iodination of 3-(4-hydroxyphenyl)propionic acid. dtu.dk The resulting iodo-compound can then be radiolabeled, typically by replacing the non-radioactive iodine atom with a radioactive isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. dtu.dk This process of isotopic exchange is a common strategy in the production of radioiodinated compounds for medical and research applications. dtu.dk

Utility in Studying Specific Receptors or Transport Systems

While the iodinated nature of this compound makes it a theoretical candidate for radiolabeling to study biological targets, there is currently a lack of specific research demonstrating its direct application in studying particular receptors or transport systems.

In principle, a radiolabeled form of this compound could be used to investigate biological systems where its parent molecule, 3-(4-hydroxyphenyl)propionic acid, or other similar phenolic acids, are known to interact. However, without experimental data on the binding affinity and specificity of this compound for any given receptor or transporter, its utility in this area remains speculative.

For illustrative purposes, other radioiodinated molecules have been successfully developed to study specific transport systems. For example, radioiodinated vesamicol (B58441) analogs have been synthesized and evaluated as potential radiotracers for studying the vesicular acetylcholine (B1216132) transporter (VAChT) density in vivo. nih.gov This highlights the general approach of using radioiodinated compounds to probe biological targets, a strategy that could potentially be applied to derivatives of this compound should a relevant biological target be identified.

Application in Investigating Metabolic Pathways in Animal Models

The investigation of metabolic pathways is a critical aspect of preclinical research. While there are no specific studies detailing the metabolic fate of this compound in animal models, the metabolism of related iodinated compounds and polyphenols provides a framework for potential metabolic routes.

Generally, the metabolism of iodine in vertebrates is primarily associated with the thyroid gland for the synthesis of thyroid hormones. mdpi.com Ingested phenolic compounds undergo extensive metabolism, and their biological effects are often attributed to their metabolites. researchgate.net The metabolic pathways of iodinated organic compounds can be complex, involving deiodination and conjugation reactions.

Studies on the metabolism of other organic iodine compounds in rats have been conducted to understand their bioavailability and biochemical effects. These studies often involve the administration of the compound followed by the analysis of iodine content in various tissues and excreta to determine its absorption, distribution, and elimination. Similar experimental designs could be employed to investigate the metabolic pathways of this compound in animal models, which would be crucial for understanding its potential as a research tool or therapeutic agent.

Use in Biosensor Development and Analytical Assay Systems (e.g., as an electron-donating compound)

The phenolic group in this compound suggests its potential as an electron-donating compound, a property that is highly valuable in the development of biosensors and analytical assays. While specific research on the iodinated version in this context is limited, its parent compound, 3-(4-hydroxyphenyl)propionic acid (p-HPPA), has been effectively utilized in such systems.

In the field of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), p-HPPA serves as a fluorogenic substrate for horseradish peroxidase (HRP). The enzymatic oxidation of p-HPPA by HRP in the presence of hydrogen peroxide leads to the formation of a fluorescent product, allowing for highly sensitive detection. Replacing traditional chromogenic substrates with p-HPPA has been shown to significantly improve the sensitivity and dynamic range of these assays.

Furthermore, the electron-donating properties of hydroxyphenylpropionic acid derivatives have been exploited in the development of electrochemical biosensors. For instance, 3-hydroxyphenyl-propionic acid has been identified as an electron-donating compound in the context of fungal toxin detection. researchgate.net This principle can be applied to the development of potentiometric immunosensors, where the compound enhances the conductivity of the substrate for the detection of analytes like aflatoxin M1 in milk. researchgate.net Given these applications of its non-iodinated counterpart, this compound represents a compound of interest for similar roles in advanced analytical systems.

| Application Area | Compound Used | Role of Compound | Detection Method | Key Advantage |

| Ligand-Binding Assay | 3-(4-hydroxyphenyl)propionic acid (p-HPPA) | Fluorogenic substrate for HRP | Fluorescence | Increased sensitivity and dynamic range. |

| Potentiometric Immunosensor | 3-hydroxyphenyl-propionic acid | Electron-donating compound | Potentiometry | Enhanced substrate conductivity. researchgate.net |

Precursor in Synthetic Organic Chemistry Research for Complex Molecules

The chemical structure of this compound, with its multiple functional groups, makes it a potentially versatile precursor in synthetic organic chemistry for the construction of more complex molecules. The hydroxyl and carboxylic acid groups can undergo a variety of chemical transformations, while the iodine atom can participate in cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

While there is a lack of specific examples in the scientific literature detailing the use of this compound as a starting material for the synthesis of complex molecules, the synthesis of related compounds provides insight into its potential utility. For instance, processes have been developed for the production of optically active 3-(4-hydroxyphenyl)propionic acids, which are valuable intermediates for pharmaceuticals and agrochemicals. These synthetic routes often start from simpler benzaldehyde (B42025) derivatives and involve multiple steps, including asymmetric hydrogenation, to achieve the desired chirality.

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies (e.g., metabolomics, fluxomics) to Understand its Role

The application of "omics" technologies, which allow for the large-scale study of biological molecules, will be crucial in deciphering the biological significance of 3-(4-Hydroxy-3-iodophenyl)propionic acid. Metabolomics and fluxomics, in particular, offer powerful approaches to understand its metabolic fate and functional impact.

Metabolomics can be employed to identify and quantify the downstream metabolites of this compound in various biological systems, such as cell cultures or in vivo models. This would provide a snapshot of the metabolic pathways it enters and the biochemical transformations it undergoes. By comparing the metabolic profiles of systems treated with this compound to untreated controls, researchers can identify specific metabolic perturbations and formulate hypotheses about its biological activity.

Fluxomics , or metabolic flux analysis, offers a dynamic view of metabolic pathways. nih.govfrontiersin.org By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace the flow of carbon atoms through interconnected metabolic networks in real-time. nih.govresearchgate.net This powerful technique can reveal the rates of metabolic reactions and how the compound influences the flux through central metabolic pathways, such as glycolysis or the tricarboxylic acid (TCA) cycle. frontiersin.orgbiotechnologia-journal.org Such studies could elucidate whether the compound or its metabolites act as signaling molecules or metabolic modulators.

Future research in this area could involve the following:

| Omics Approach | Potential Application for this compound | Expected Insights |

|---|---|---|

| Untargeted Metabolomics | Global metabolic profiling of cells or tissues upon exposure to the compound. | Identification of novel metabolites and perturbed metabolic pathways. |

| Targeted Metabolomics | Quantification of the compound and its predicted metabolites in biological samples. | Understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. |

| ¹³C-Fluxomics | Tracing the metabolic fate of ¹³C-labeled this compound. | Determination of its contribution to central carbon metabolism and other pathways. |

Investigation of Less Explored Biochemical Pathways

The biological activity of phenylpropionic acids is often linked to their interaction with specific biochemical pathways. While the pathways of related compounds have been studied, the influence of the iodine substituent in this compound remains a key area for investigation.

Research on analogous compounds suggests potential involvement in pathways related to inflammation and oxidative stress. For example, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation by modulating lipid metabolism and restricting cellular oxidative stress and inflammation through nuclear factor kappa-B (NF-κB) pathways. rsc.org Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored for their potential to modulate oxidative stress, a critical factor in cancer progression. mdpi.com

Future studies on this compound should, therefore, investigate its impact on these and other less-explored pathways. The presence of iodine may alter its binding affinity for protein targets or its redox properties, potentially leading to unique biological effects.

Development of Advanced Synthetic Methodologies for Isotopic Labeling

To facilitate fluxomics studies and detailed metabolic tracking, the development of robust and efficient methods for the isotopic labeling of this compound is essential. Introducing stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), at specific positions within the molecule allows for its unambiguous detection and tracking by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The synthesis of isotopically labeled this compound would likely start from commercially available labeled precursors. The synthetic strategy would need to be carefully designed to introduce the isotope at a desired position without isotopic scrambling. For instance, a ¹³C-labeled version could be synthesized using a labeled precursor for the propionic acid side chain.

Exploration of Novel Biophysical Interactions